molecular formula C18H15N5O B2871555 2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile CAS No. 1797260-89-9

2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile

Cat. No. B2871555
CAS RN: 1797260-89-9
M. Wt: 317.352
InChI Key: NQGBMOPGJKVNKH-UHFFFAOYSA-N
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Description

2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C18H15N5O and its molecular weight is 317.352. The purity is usually 95%.
The exact mass of the compound 2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into triazole derivatives, including those similar to 2-((4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile, has demonstrated varied applications in the field of synthetic organic chemistry and material science. For instance, novel routes to triazoles and their use in constructing complex molecules have been explored, demonstrating the utility of these compounds in the synthesis of potentially bioactive molecules. The synthesis and antitumor activities of 2-(substituted)phenyl-1,2,4-triazolo[1,5-a]pyridines show the potential therapeutic applications of triazole derivatives, highlighting their importance in medicinal chemistry research (Zhang & Hu, 2007).

Antitumor Activities

Triazole compounds have been synthesized and evaluated for their antitumor activities, showing promising results against various cancer cell lines. For example, the study on the synthesis and antitumor activities of 2-(substituted)phenyl-1,2,4-triazolo[1,5-a]pyridines indicates that certain triazole derivatives may exhibit significant inhibitory effects on tumor growth, suggesting a potential for development into anticancer drugs (Zhang & Hu, 2007).

Crystal and Molecular Structures

The detailed crystal and molecular structure analyses of triazole derivatives provide insights into their chemical behavior and potential for interaction with biological targets. Studies such as the crystal and molecular structures of two triazole derivatives highlight the importance of structural analysis in understanding the properties and potential applications of these compounds in drug design and material science (Boechat et al., 2010).

Novel Synthesis Methods

Innovative synthesis methods for triazole derivatives and related compounds continue to be a focus of research, aiming to improve efficiency and expand the utility of these molecules in various fields. The novel synthesis of N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety demonstrates the ongoing development of new synthetic routes to access complex triazole-based structures, which could have applications in pharmaceuticals, agrochemicals, and materials science (Elgemeie et al., 2000).

properties

IUPAC Name

2-[(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c19-10-13-4-1-2-5-15(13)12-22-18(24)23(16-7-8-16)17(21-22)14-6-3-9-20-11-14/h1-6,9,11,16H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGBMOPGJKVNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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